1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-
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Overview
Description
1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzenediol core substituted with tert-butyl and sulfonyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of 1,2-benzenediol followed by alkylation with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfides or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce sulfides or thiols. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or activator in biochemical pathways.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The presence of the sulfonyl group enhances its ability to form strong interactions with target proteins, leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 4-(1,1-dimethylethyl)-: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-chlorophenyl)sulfonyl]-: Contains a chlorophenyl group instead of a methylphenyl group, altering its reactivity and applications.
1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-nitrophenyl)sulfonyl]-: The presence of a nitrophenyl group introduces additional reactivity, particularly in redox reactions.
Uniqueness
1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]- is unique due to the combination of tert-butyl and sulfonyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular characteristics are advantageous.
Properties
CAS No. |
596129-85-0 |
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Molecular Formula |
C17H20O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-tert-butyl-5-(4-methylphenyl)sulfonylbenzene-1,2-diol |
InChI |
InChI=1S/C17H20O4S/c1-11-5-7-12(8-6-11)22(20,21)16-10-15(19)14(18)9-13(16)17(2,3)4/h5-10,18-19H,1-4H3 |
InChI Key |
OVIGGCVTKMCQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2C(C)(C)C)O)O |
Origin of Product |
United States |
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